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Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B192935

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of darunavir ethanolate's performance in salvage therapy for treatment-
experienced individuals with HIV-1. The information is supported by key clinical trial data,
detailed experimental protocols, and visualizations of relevant biological pathways and study
designs.

Darunavir, a second-generation protease inhibitor (PI), has become a cornerstone of salvage
therapy for patients with HIV-1 infection who have experienced virological failure on other
antiretroviral regimens.[1][2] Co-administered with a low dose of ritonavir (DRV/r) to boost its
pharmacokinetic profile, darunavir has demonstrated significant efficacy against both wild-type
and multidrug-resistant strains of the virus.[3][4] Its high genetic barrier to resistance further
solidifies its role in the management of treatment-experienced patients.[3][5] This guide
benchmarks the performance of darunavir against other PIs and within different combination
regimens, drawing on data from pivotal clinical trials.

Comparative Efficacy of Darunavir-Based Regimens

The efficacy of darunavir in salvage therapy has been rigorously evaluated in several key
clinical trials, including the POWER, TITAN, and DUET studies. These trials provide a wealth of
data comparing darunavir-based regimens to other Pls and assessing its performance as part
of an optimized background regimen (OBR).

Virologic and Immunologic Outcomes
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The primary goal of salvage therapy is to achieve virologic suppression and promote immune
reconstitution. The following tables summarize the key virologic and immunologic outcomes
from major clinical trials involving darunauvir.

Table 1:
Virologic and
Immunologic
Outcomes in
Key Darunavir

Salvage
Therapy Trials
Virologic Mean CD4+ Cell
] Patient Response (HIV-1  Count Increase

Trial Treatment Arms ) )

Population RNA <50 from Baseline

copies/mL) (cellsyrmms3)
POWER 1 & 2 DRV/r 600/100 Highly treatment-
, 39% 133
(Week 96)[6] mg BID + OBR experienced
Control PI(s) +
9% Not Reported

OBR

Lopinavir-naive,
TITAN (Week 48) DRV/r 600/100

treatment- 71% Not Reported
[31[71[8] mg BID + OBR )

experienced
LPV/r 400/100

60% Not Reported

mg BID + OBR

Treatment-
DUET (Week 48)  Etravirine + experienced with  59% (pooled

] Not Reported

[9][10][11] DRV/r + OBR NNRTI and PI analysis)

resistance

Placebo + DRV/r  41% (pooled

_ Not Reported
+ OBR analysis)

BID: twice daily; DRV/r: darunavir/ritonavir; LPV/r: lopinavir/ritonavir; OBR: optimized
background regimen; PI: protease inhibitor; NNRTI: non-nucleoside reverse transcriptase
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inhibitor.

Development of Resistance

A critical aspect of long-term antiretroviral therapy is the potential for the development of drug
resistance. Darunavir's high genetic barrier to resistance is a key advantage in salvage
situations. The TITAN and DUET trials provide valuable insights into the emergence of
resistance mutations.

Table 2: Emergence of
Resistance Mutations in
Darunavir Clinical Trials

Development of New Primary

Trial Treatment Arm P1 Mutations in Virologic
Failures
TITAN (Week 48)[7][12] DRV/r 600/100 mg BID + OBR  21%

LPV/r 400/100 mg BID + OBR 36%

Fewer patients developed DRV
- resistance-associated
DUET (Week 48)[9][13] Etravirine + DRV/r + OBR )
mutations compared to

placebo.

More patients developed DRV

resistance-associated
Placebo + DRV/r + OBR _

mutations compared to the

etravirine arm.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this
guide, providing a framework for understanding the data presented.

POWER 1 and 2 Trials
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The POWER 1 and 2 were Phase llIb, randomized, controlled trials designed to assess the
efficacy and safety of DRV/r compared to an investigator-selected control Pl in highly
treatment-experienced HIV-1-infected patients.[3][14]

o Patient Population: Adult patients with HIV-1 RNA >1,000 copies/mL, prior treatment with
Pls, and at least one primary Pl mutation.[6]

o Treatment Regimens: Patients were randomized to receive DRV/r (at various doses, with
600/100 mg twice daily becoming the focus) plus an OBR, or a control Pl plus an OBR.[3]
[15]

e Endpoints and Assessments:

o Primary Efficacy Endpoint: The proportion of patients achieving a confirmed HIV-1 RNA
reduction of 21.0 log10 copies/mL from baseline.[4]

o Secondary Efficacy Endpoints: The proportion of patients with HIV-1 RNA <400 and <50
copies/mL, and the change in CD4+ cell count from baseline.[14]

o Resistance Analysis: Genotypic and phenotypic resistance testing was performed at
baseline and at the time of virologic failure to identify resistance-associated mutations.[9]

TITAN Trial

The TITAN trial was a Phase Ill, randomized, controlled, open-label trial comparing the efficacy
and safety of DRV/r to lopinavir/ritonavir (LPV/r) in treatment-experienced, lopinavir-naive
patients.[3][7][16]

» Patient Population: Lopinavir-naive, treatment-experienced adult patients with HIV-1
infection.[7][12]

o Treatment Regimens: Patients received either DRV/r 600/100 mg twice daily or LPV/r
400/100 mg twice daily, both in combination with an OBR consisting of at least two
nucleoside reverse transcriptase inhibitors (NRTIs).[7][16]

» Endpoints and Assessments:
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o Primary Efficacy Endpoint: The proportion of patients achieving an HIV-1 RNA level of
<400 copies/mL at week 48.[7][12]

o Secondary Efficacy Endpoint: The proportion of patients with an HIV-1 RNA level of <50
copies/mL.[3]

o Resistance Analysis: Genotypic analysis was conducted at baseline and in patients who
experienced virologic failure to assess the development of Pl and NRTI resistance
mutations.[7][8]

DUET Trials

The DUET-1 and DUET-2 trials were identical Phase Ill, randomized, double-blind, placebo-
controlled trials evaluating the efficacy and safety of etravirine versus placebo, both
administered with DRV/r and an OBR.[10][11][17]

» Patient Population: Treatment-experienced adult patients with evidence of NNRTI and PI
resistance and virologic failure (HIV-1 RNA >5,000 copies/mL).[10][11]

o Treatment Regimens: Patients received either etravirine 200 mg twice daily or placebo, in
combination with DRV/r 600/100 mg twice daily and an investigator-selected OBR. The use
of enfuvirtide was optional.[17]

» Endpoints and Assessments:

o Primary Efficacy Endpoint: The proportion of patients with a confirmed HIV-1 RNA <50
copies/mL at week 24.[17]

o Resistance Analysis: Genotypic and phenotypic resistance testing was performed at
baseline and at the time of virologic failure to assess changes in susceptibility to darunavir
and other antiretrovirals.[9]

Visualizing Mechanisms and Workflows

To further elucidate the context of darunavir's application, the following diagrams illustrate its
mechanism of action and a typical workflow for a salvage therapy clinical trial.
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Mechanism of Action of Darunavir
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Typical Salvage Therapy Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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